Product packaging for N-[4-(benzoylamino)phenyl]nicotinamide(Cat. No.:)

N-[4-(benzoylamino)phenyl]nicotinamide

Cat. No.: B253100
M. Wt: 317.3 g/mol
InChI Key: KGWLVGPROAARKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Benzoylamino)phenyl]nicotinamide is a synthetic organic compound provided for research applications. Its molecular structure incorporates a nicotinamide moiety, a form of Vitamin B3 that is a fundamental component of crucial biological cofactors like NAD+ (Nicotinamide Adenine Dinucleotide) . The compound's specific structure, which links this vitamin-derived component to a benzoylamino-phenyl group, makes it a candidate for investigation in various biochemical pathways. Researchers may explore its potential as a modulator for enzymes sensitive to nicotinamide-based compounds. Given the role of nicotinamide in cellular processes, this chemical could be of interest in studies related to enzyme kinetics, metabolic research, and the development of molecular probes . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the primary scientific literature for the most current findings on this and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N3O2 B253100 N-[4-(benzoylamino)phenyl]nicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

N-(4-benzamidophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H15N3O2/c23-18(14-5-2-1-3-6-14)21-16-8-10-17(11-9-16)22-19(24)15-7-4-12-20-13-15/h1-13H,(H,21,23)(H,22,24)

InChI Key

KGWLVGPROAARKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3

solubility

0.8 [ug/mL]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 4 Benzoylamino Phenyl Nicotinamide

Direct Synthetic Approaches to N-[4-(benzoylamino)phenyl]nicotinamide

The direct synthesis of the target compound, this compound, is most efficiently achieved through the formation of an amide bond, a fundamental reaction in organic chemistry.

Amide Coupling Reactions for Target Compound Synthesis

The principal method for synthesizing this compound involves the coupling of two key precursors: N-(4-aminophenyl)benzamide and a derivative of nicotinic acid. The synthesis of the N-(4-aminophenyl)benzamide intermediate can be accomplished through a multi-step process. This often starts with the reaction of p-nitroaniline with benzoyl chloride to form N-(4-nitrophenyl)benzamide. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst or with iron powder in the presence of an acid, yields the crucial amine intermediate, N-(4-aminophenyl)benzamide.

Once the N-(4-aminophenyl)benzamide is prepared, it is reacted with an activated form of nicotinic acid, typically nicotinoyl chloride. Nicotinoyl chloride can be generated by treating nicotinic acid with a chlorinating agent like thionyl chloride. The final amide coupling reaction between N-(4-aminophenyl)benzamide and nicotinoyl chloride, often carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid byproduct, yields the target compound this compound.

Alternative coupling agents can also be employed to facilitate the amide bond formation, offering milder reaction conditions and broader functional group tolerance.

Synthesis of this compound Derivatives and Analogs

To explore structure-activity relationships and develop new compounds with potentially enhanced properties, the core structure of this compound can be modified. Various synthetic methodologies are employed to create a diverse range of derivatives and analogs.

Mannich Reaction-Based Conjugation of Nicotinamide (B372718) Derivatives

The Mannich reaction is a powerful three-component condensation reaction that forms a β-amino-carbonyl compound, known as a Mannich base. This reaction involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. In the context of nicotinamide derivatives, the Mannich reaction offers a versatile method for introducing aminomethyl groups. While direct application to this compound is not extensively documented, the principle can be applied to nicotinamide itself or its derivatives, which could then be incorporated into the larger benzoylamino framework. This approach allows for the introduction of a wide variety of amine-containing substituents, significantly diversifying the chemical space around the nicotinamide moiety.

Synthesis of Pyridine (B92270) Derivatives Incorporating Benzoylamino Moieties

The synthesis of pyridine derivatives is a broad and well-established field in heterocyclic chemistry. Numerous methods exist for constructing the pyridine ring or modifying a pre-existing one. To create analogs of this compound, a benzoylamino-substituted phenyl group can be incorporated into a pyridine ring system through various synthetic strategies.

One common approach involves the use of a precursor that already contains the benzoylamino-phenyl fragment, which is then used in a cyclization reaction to form the pyridine ring. Alternatively, a pre-formed pyridine derivative with a suitable functional group (e.g., an amino or halo group) can be coupled with a benzoylamino-containing moiety. For instance, a substituted aminopyridine could be acylated with a benzoyl chloride derivative.

Table 1: Examples of Reagents for Pyridine Synthesis

Reagent Type Examples Reference
Starting Materials β-ketoesters, Acrylonitrile, Amides, Enol ethers
Catalysts/Reagents Trifluoromethanesulfonic anhydride, 2-chloropyridine

Preparation of N-Substituted-(Benzoylamino)tetrahydropyridines

The tetrahydropyridine (B1245486) (THP) ring is a common scaffold in medicinal chemistry. The synthesis of N-substituted-(benzoylamino)tetrahydropyridines provides analogs with a saturated heterocyclic core. A general and effective method for their preparation involves a multi-step sequence starting from a substituted pyridine.

The synthesis often begins with the amination of a pyridine derivative, such as 3-ethylpyridine, to form an N-aminopyridinium salt. This intermediate is then reacted with a substituted benzoyl chloride to produce a stable pyridinium (B92312) ylide. The final step is the reduction of the pyridinium ylide, typically using a reducing agent like sodium borohydride, to yield the desired N-substituted-(benzoylamino)-1,2,3,6-tetrahydropyridine.

Approaches for N-[[(4-benzoylamino)phenyl]sulfonyl]amino Acid Synthesis

The synthesis of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid derivatives involves a multi-step process that couples a benzoylated phenylsulfonyl moiety with an amino acid. A representative example is the synthesis of N-[[(4-benzoylamino)phenyl]sulfonyl]glycine. nih.gov

The general synthetic pathway commences with the acylation of a sulfonamide. For instance, the reaction of sulfanilamide (B372717) with benzoyl chloride in the presence of a base like sodium hydroxide (B78521) can yield N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide. researchgate.net This intermediate, possessing the key benzoylamino-phenylsulfonyl backbone, can then be further functionalized.

To couple this backbone with an amino acid such as glycine (B1666218), a common method is to first prepare the corresponding sulfonyl chloride. This activated intermediate can then react with the amino group of the amino acid (or its ester derivative) to form the final sulfonamide linkage. The reaction is typically carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

A variety of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids have been synthesized and studied, with confirmation of their stereochemistry often achieved through techniques like HPLC analysis after chiral derivatization.

Optimization of Synthetic Pathways

The optimization of synthetic pathways for this compound and its derivatives focuses on improving yield, purity, and sustainability of the chemical processes. Key areas of optimization include the choice of reagents, catalysts, solvents, and reaction conditions.

A crucial step in the synthesis of the target molecule is the formation of the amide bond. Traditional methods often involve the conversion of a carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. whiterose.ac.ukfishersci.co.uk While effective, these reagents can generate corrosive byproducts. One optimization strategy is the development of one-pot syntheses where the carboxylic acid is activated and reacted with the amine in a single step, which can improve efficiency and reduce waste. rsc.org

The choice of solvent is another critical factor. Researchers have explored the use of bio-based solvents like Cyrene™ as a more sustainable alternative to traditional aprotic solvents such as DMF or CH2Cl2. hud.ac.uk The optimization of the work-up procedure is also important to minimize waste and improve the molar efficiency of the synthesis. hud.ac.uk

Microwave-assisted synthesis has emerged as a powerful tool for optimizing organic reactions. It can significantly reduce reaction times, improve yields, and lead to purer products with fewer side reactions compared to conventional heating methods. researchgate.net For instance, the synthesis of sulfonamide derivatives has been shown to be more efficient under microwave irradiation. researchgate.net

Enzymatic catalysis offers a green and highly selective alternative to chemical catalysis. Lipases, for example, have been successfully employed in the synthesis of nicotinamide derivatives, offering mild reaction conditions and high product yields in environmentally friendly solvents like tert-amyl alcohol. researchgate.net Continuous-flow microreactors can further enhance the efficiency of such enzymatic reactions, drastically reducing reaction times compared to batch processes. researchgate.net

The following table summarizes various optimization strategies for amide synthesis relevant to the preparation of this compound.

Table 1: Optimization Strategies for Amide Synthesis

Strategy Description Advantages
One-Pot Synthesis Activation of carboxylic acid and reaction with amine in a single vessel. Reduced reaction time, simplified procedure, less waste.
Green Solvents Use of bio-based solvents like Cyrene™. Increased sustainability, reduced environmental impact.
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate the reaction. Shorter reaction times, higher yields, improved product purity.
Enzymatic Catalysis Use of enzymes like lipases to catalyze amide bond formation. Mild reaction conditions, high selectivity, environmentally friendly.
Continuous-Flow Microreactors Performing the reaction in a continuous flow system. Significant reduction in reaction time, improved efficiency and scalability.

Novel Synthetic Strategies for Structural Modification

The structural modification of this compound is a key strategy for exploring structure-activity relationships and developing new compounds with enhanced or novel biological activities. These modifications often involve introducing different functional groups or heterocyclic scaffolds.

One approach involves the modification of the nicotinamide core. For example, a series of N-(thiophen-2-yl) nicotinamide derivatives have been synthesized by splicing nicotinic acid with a thiophene (B33073) moiety. mdpi.com This strategy aims to combine the pharmacophores of two different bioactive molecules to create a new chemical entity with potentially improved properties. The synthesis typically involves the acylation of a substituted thiophen-2-amine with a nicotinoyl chloride derivative. mdpi.com

Another strategy focuses on introducing diverse substituents onto the phenyl rings. The synthesis of N-(4-substituted phenyl)glycine derivatives, for instance, utilizes the bifunctionality of a starting material like 4-aminoacetophenone to introduce a glycine side arm and further derivatize an acetyl group into various heterocyclic systems. nih.govresearchgate.net

The diarylamine scaffold is another important structural motif that has been incorporated into nicotinamide derivatives. By replacing a biphenyl (B1667301) group with a substituted diarylamine, novel compounds with different conformational flexibility and electronic properties can be obtained. nih.gov

Furthermore, the synthesis of researchgate.netnih.gov-oxazine derivatives of nicotinamide has been reported. This involves a multi-step synthesis starting from nicotinoyl chloride and p-aminoacetophenone to form a chalcone (B49325) intermediate, which is then cyclized with urea (B33335) to yield the oxazine (B8389632) ring system.

These novel synthetic strategies allow for the creation of a diverse library of this compound analogues, enabling a thorough investigation of their therapeutic potential.

The table below presents a selection of structural modifications and the corresponding synthetic approaches.

Table 2: Novel Synthetic Strategies for Structural Modification

Modification Synthetic Approach Rationale
Thiophene Ring Incorporation Acylation of substituted thiophen-2-amines with nicotinoyl chloride derivatives. Splicing of two bioactive heterocyclic scaffolds. mdpi.com
Diarylamine Scaffold Introduction of a substituted diarylamine group to replace other aromatic moieties. To explore different conformational and electronic properties. nih.gov
researchgate.netnih.gov-Oxazine Ring Formation Multi-step synthesis involving chalcone formation and cyclization with urea. Introduction of a new heterocyclic system to modulate biological activity.
Glycine Arm and Heterocyclic Derivatization Conversion of an amino group to a glycine derivative and modification of an acetyl group. To mimic amino acids and introduce diverse heterocyclic functionalities. nih.govresearchgate.net

Molecular Mechanisms of Action and Biological Targets of N 4 Benzoylamino Phenyl Nicotinamide and Its Derivatives

Enzymatic Inhibition and Modulation

The structure of nicotinamide (B372718) provides a versatile scaffold for the design of potent and selective enzyme inhibitors. By modifying this core, researchers have developed derivatives capable of targeting a variety of enzymes with high affinity.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of tumor growth and progression. nih.gov The kinase domain of VEGFR-2 is a primary target for anticancer drug development. nih.govnih.gov Nicotinamide-based scaffolds have been extensively explored as promising leads for kinase inhibitors, leveraging their capacity to form key interactions within the ATP-binding site of the receptor. nih.gov

Researchers have designed and synthesized numerous nicotinamide derivatives as potential VEGFR-2 inhibitors, often based on the pharmacophoric features of established inhibitors like sorafenib. tandfonline.com These new compounds have shown significant antiproliferative activities against various cancer cell lines. tandfonline.comtandfonline.com For instance, a series of novel nicotinamide–thiadiazol hybrids were synthesized and evaluated for their anti-breast cancer potential, with compound 7a exhibiting potent cytotoxicity and effective VEGFR-2 inhibition, comparable to sorafenib. nih.gov Another study identified compound 18a as a lead candidate capable of hindering cancer cell progression and inducing apoptosis. tandfonline.com Further research has yielded compounds like 10 and 11 , which effectively inhibited VEGFR-2 activity with sub-micromolar IC₅₀ values. tandfonline.com Computational methods, including molecular docking and molecular dynamics simulations, have been instrumental in understanding the binding modes of these inhibitors and predicting their stability within the VEGFR-2 active site. tandfonline.comnih.gov

CompoundTargetReported IC₅₀ ValueKey Findings
Compound 7aVEGFR-20.095 ± 0.05 μMPotent cytotoxicity and VEGFR-2 inhibition comparable to sorafenib. nih.gov
Compound 18aVEGFR-2Not specified in abstractHinders HCT-116 cell progression; boosts apoptosis. tandfonline.com
Compound 10VEGFR-2145.1 nMEffective VEGFR-2 inhibition. tandfonline.com
Compound 11VEGFR-286.60 nMEffective VEGFR-2 inhibition, more potent than compound 10. tandfonline.com
Compound 16cVEGFR-2Not specified in abstractStrong anti-VEGFR-2 potential and good anti-proliferative effects. nih.gov
Compound 6VEGFR-260.83 nMMost potent among its series against VEGFR-2. nih.gov

Aldose reductase (ALR2), the first enzyme in the polyol pathway, is implicated in the long-term complications of diabetes. mdpi.com The inhibition of this enzyme is a key strategy for mitigating conditions such as diabetic neuropathy, retinopathy, and nephropathy. mdpi.com A series of substituted N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids (BAPS-amino acids) have been synthesized and identified as potent inhibitors of ALR2. nih.gov

These BAPS-amino acids were found to be significantly more inhibitory against rat lens ALR2 than the corresponding N-(phenylsulfonyl)amino acids. nih.gov Kinetic analyses suggest that their mechanism of inhibition is similar to that of N-(phenylsulfonyl)amino acids, but their enhanced potency arises from interactions with multiple sites on the ALR2 enzyme. nih.gov Importantly, these compounds showed high specificity for ALR2, with no significant inhibition of other nucleotide-requiring enzymes like aldehyde reductase (ALR1). nih.gov This selectivity is a crucial attribute for potential therapeutic agents.

Compound ClassTargetKey Research Finding
N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids (BAPS-amino acids)Aldose Reductase (ALR2)Significantly more inhibitory than corresponding N-(phenylsulfonyl)amino acids due to interaction with multiple sites on ALR2. nih.gov
N-benzoyl amino acidsAldose Reductase (ALR2)N-phenyl substitution results in a significant increase in inhibitory activity compared to N-(phenylsulfonyl) amino acids. nih.gov

The gastric H+/K+-ATPase, or proton pump, is the enzyme responsible for the final step of acid secretion in the stomach. Its inhibition is the primary mechanism for treating acid-related disorders. A novel class of nicotinamide derivatives has been investigated for their ability to inhibit this enzyme. nih.gov

A series of 2-[(aminobenzyl)sulfinyl]-N-(4-pyridinyl)-3-pyridinecarboxamides were synthesized and evaluated for their gastric antisecretory activities. nih.gov Several of these compounds demonstrated potent inhibition of acid secretion in both isolated rabbit parietal cells and in pylorus-ligated rats. nih.gov Notably, the more polar diastereoisomer of 2-[(4-methoxy-alpha-methylbenzyl)sulfinyl]-N-(4-pyridinyl)-3-pyridinecarboxamide (13b) exhibited in vivo inhibitory activity that was equivalent or even superior to that of omeprazole (B731). Furthermore, this compound was found to be a more selective inhibitor of the H+/K+-ATPase than omeprazole, highlighting its potential as a promising candidate for development. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govresearchgate.net Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease (AD), aiming to alleviate cognitive decline by enhancing cholinergic transmission. nih.govnih.gov

In the quest for more effective AD treatments, researchers have focused on developing multi-target ligands that can address the multifaceted nature of the disease. nih.gov This has led to the design and synthesis of novel ligands based on functionalized piperidines, including benzoylpiperidine derivatives. nih.govnih.gov Pharmacological evaluations have shown that some of these compounds exhibit moderate to potent inhibitory activity against AChE. nih.gov For example, within one studied series, compound 19 emerged as the most potent AChE inhibitor with an IC₅₀ value of 5.10 ± 0.24 µM. nih.gov Another compound, compound 21 , displayed an interesting polypharmacological profile with good and selective activity against butyrylcholinesterase (BuChE) and the serotonin (B10506) transporter (SERT). nih.gov These findings underscore the potential of benzoylamino-based structures as scaffolds for developing dual-target or multi-target inhibitors for complex neurodegenerative disorders.

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to the development and progression of various cancers. nih.govnih.gov This makes them attractive targets for anticancer drug discovery. A series of nicotinamide derivatives have been synthesized and evaluated for their ability to inhibit Aurora kinases A and B. nih.gov

Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, have been pivotal in this field. nih.govresearchgate.net These approaches help to characterize the structural features of inhibitors that are crucial for their activity, revealing how steric, electrostatic, and hydrophobic fields contribute to binding. researchgate.net Such studies guide the rational design of more potent and selective inhibitors. nih.gov For example, research on nicotinamide derivatives led to the identification of 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide (10l) as a highly potent inhibitor of Aurora A. This compound demonstrated excellent antitumor activity against SW620 and NCI-H1975 cancer cell lines, with IC₅₀ values of 0.61 and 1.06 µM, respectively, which were significantly lower than the reference compound. nih.gov Binding mode studies confirmed that compound 10l forms a favorable interaction with Aurora A. nih.gov

CompoundTarget KinaseAntitumor Activity (IC₅₀)Key Finding
Compound 10lAurora A0.61 μM (SW620 cells)Potent inhibitor of Aurora A with excellent antitumor activity. nih.gov
1.06 μM (NCI-H1975 cells)

Receptor Ligand Interactions

While much of the research on nicotinamide derivatives has focused on enzyme inhibition, their interaction with cell surface receptors is also a critical area of investigation. The secreted form of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), a key player in NAD biosynthesis, can act as a damage-associated molecular pattern (DAMP) that triggers inflammatory responses through Toll-like receptor 4 (TLR4). nih.gov

Understanding the molecular basis of the NAMPT-TLR4 interaction is crucial for developing therapies that can modulate this inflammatory signaling. An integrated approach combining bioinformatics with functional and structural analyses has shed light on this mechanism. nih.gov By comparing human NAMPT to its bacterial ortholog (which does not elicit an inflammatory response), researchers identified two positively charged loop regions on the human enzyme (the α1-α2 and β1-β2 loops) as likely candidates for TLR4 binding. nih.gov

To test this, mutations were introduced into these loops. Kinetic analysis using biosensor technology revealed that mutations in the α1-α2 loop significantly decreased the association rate with TLR4, while mutations in the β1-β2 loop increased the dissociation rate. nih.gov These mutations also impaired the ability of NAMPT to trigger the NF-κB inflammatory signaling pathway in human macrophages. nih.gov These findings, supported by docking simulations, confirm the critical role of these loops in receptor binding and pave the way for the development of compounds that can selectively block this interaction in inflammatory disorders. nih.gov

NAMPT VariantKinetic ParameterBinding Affinity (KD) to TLR4
Wildtype-18 nM
α1-α2 loop mutantDecreased association rate1.3 μM
β1-β2 loop mutant/deletionIncreased dissociation rate0.63 μM
0.22 μM

Androgen Receptor (AR) Antagonism by Related Benzoylaminophenoxy Compounds

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. nih.gov While traditional AR antagonists like flutamide (B1673489) and bicalutamide (B1683754) are in clinical use, resistance often develops due to AR mutations. nih.gov This has spurred the development of new antagonists with different structural backbones.

Research into novel (benzoylaminophenoxy)phenol derivatives has identified compounds with significant inhibitory activity against prostate cancer cell proliferation. nih.gov Studies have shown that the 4-[4-(benzoylamino)phenoxy]phenol backbone is a key structural feature for this anti-prostate cancer activity. nih.gov Derivatives of this structure have demonstrated potent inhibition of cell growth in various androgen-dependent prostate cancer cell lines, including those with wild-type and mutated androgen receptors. nih.gov Interestingly, some of these compounds also inhibit the proliferation of androgen-independent prostate cancer cells, suggesting a pharmacophore that differs from conventional AR antagonists. nih.gov These findings highlight the potential of benzoylamino-containing structures as a basis for developing new treatments for both hormone-sensitive and drug-resistant prostate cancer. nih.govnih.gov

Activation of Voltage-Gated Sodium Channel Nav1.1 by Pyrrolidinylnicotinamide Derivatives

The voltage-gated sodium channel Nav1.1 is primarily found in specific interneurons in the brain and is genetically linked to Dravet syndrome, a severe form of epilepsy. nih.gov The discovery of activators for this channel is a promising therapeutic strategy. Through high-throughput screening and subsequent chemical modifications, 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives have been identified as potent Nav1.1 activators. nih.gov

One such nicotinamide derivative, compound 4, was found to increase the decay time constant of Nav1.1 currents at a concentration of 0.03 μM. nih.gov This indicates a prolongation of the channel's open state. Importantly, this compound showed significant selectivity for Nav1.1 over other sodium channel subtypes like Nav1.2, Nav1.5, and Nav1.6, which is crucial for minimizing off-target effects. nih.gov The ability of these derivatives to activate Nav1.1 specifically makes them valuable tools for studying the channel's function and as potential leads for developing treatments for central nervous system disorders associated with Nav1.1 dysfunction. nih.gov

Broader Cellular and Molecular Pathway Perturbations

The nicotinamide portion of N-[4-(benzoylamino)phenyl]nicotinamide links the compound to fundamental cellular processes. As a form of vitamin B3, nicotinamide is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in all living cells. patsnap.comnih.govaboutnad.com

Influence on Cellular Energy Metabolism via NAD+ Precursor Role

Nicotinamide is a key building block for the synthesis of NAD+ and its phosphorylated form, NADP+. patsnap.comijdvl.com These coenzymes are essential for a vast number of redox reactions that underpin cellular metabolism. patsnap.com NAD+ plays a central role in catabolic reactions that generate ATP, the cell's primary energy currency, through processes like glycolysis and mitochondrial respiration. patsnap.comnih.gov

By serving as a precursor, nicotinamide helps maintain the cellular pool of NAD+. patsnap.commdpi.com This is particularly important under conditions of high energy demand or cellular stress, where NAD+-consuming enzymes are highly active. mdpi.comstanford.edu Replenishing NAD+ levels through precursors like nicotinamide can, therefore, support robust cellular energy metabolism. ijdvl.commdpi.com The synthesis of NAD+ from nicotinamide occurs through the salvage pathway, which involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT). patsnap.comresearchgate.net

Involvement in DNA Repair Processes

NAD+ is a critical substrate for poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, which play a central role in DNA repair. patsnap.comnih.gov When DNA damage occurs, such as single-strand breaks, PARP-1 is activated and uses NAD+ to synthesize poly(ADP-ribose) chains on nuclear proteins. nih.gov This process helps to recruit other DNA repair factors to the site of damage, facilitating the repair process and maintaining genomic stability. patsnap.comnih.gov

Consequently, the availability of NAD+ directly impacts the cell's capacity for DNA repair. nih.gov In situations of extensive DNA damage, the high activity of PARP can lead to a depletion of the cellular NAD+ pool. mdpi.com Providing nicotinamide can support NAD+ synthesis, thereby enhancing the capacity for DNA repair. nih.govnih.gov Studies have shown that nicotinamide can increase the rejoining rate of DNA strand breaks and enhance the repair of DNA damage induced by certain genotoxic agents. nih.gov

Regulation of Transcription Processes

The influence of nicotinamide on cellular NAD+ levels also extends to the regulation of gene expression. Several key regulatory proteins are NAD+-dependent. Sirtuins, a class of deacetylases, use NAD+ to remove acetyl groups from histone and non-histone proteins, thereby modulating chromatin structure and the transcription of various genes involved in processes like aging and inflammation. patsnap.com

PARP-1, in addition to its role in DNA repair, also functions as a transcriptional coactivator for transcription factors such as NF-κB, which regulates genes involved in immune and inflammatory responses. nih.govnih.gov By influencing the activity of PARP-1 and sirtuins through the supply of NAD+, nicotinamide can indirectly affect the transcription of a wide array of genes. patsnap.comnih.gov The compartmentalization of NAD+ synthesis within the cell, with different enzymes responsible for its production in the nucleus, cytoplasm, and mitochondria, adds another layer of regulatory complexity to transcription. nih.gov

Impact on Cell Senescence and Apoptosis

Cellular senescence, a state of irreversible growth arrest, and apoptosis, or programmed cell death, are critical processes for preventing the proliferation of damaged cells. Nicotinamide and NAD+ metabolism are deeply intertwined with these cellular fate decisions. For instance, extensive DNA damage can lead to overactivation of PARP-1, causing severe depletion of NAD+ and ATP, which can drive cells toward necrosis instead of controlled apoptosis. nih.gov

Nicotinamide can influence these pathways in multiple ways. By replenishing NAD+, it can support the energy-dependent process of apoptosis. nih.gov Conversely, by acting as a feedback inhibitor of PARP-1, it can prevent excessive NAD+ depletion and cell death. ijdvl.com Recent research has also shown that nicotinamide can induce a reversible state of senescence in certain cancer cells, characterized by reduced proliferation and increased DNA damage markers. biorxiv.org The link between NAD+ levels, sirtuin activity, and mitochondrial function is also crucial in the regulation of aging-related cellular decline and apoptosis. nih.gov Furthermore, some cellular adhesion molecules have been implicated in regulating the changes in cell size associated with senescence. nih.gov

Modulation of Inflammatory Responses

The inflammatory cascade is a complex biological process involving a variety of cells, signaling molecules, and enzymatic pathways. Key mediators of inflammation include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like cyclooxygenases (COX) that are responsible for the synthesis of prostaglandins. The structural components of this compound suggest that it may modulate these inflammatory pathways through several mechanisms.

The nicotinamide portion of the molecule is a derivative of vitamin B3 and has been shown to possess potent anti-inflammatory properties. nih.govnih.gov Studies have demonstrated that nicotinamide can inhibit the production of a range of pro-inflammatory cytokines. nih.govnih.gov For instance, in in-vitro models of endotoxemia, nicotinamide has been shown to dose-dependently decrease the levels of IL-1β, IL-6, IL-8, and TNF-α. nih.gov At a concentration of 40 mmol/l, nicotinamide reduced the response of IL-1β, IL-6, and TNF-α by over 95%, and the IL-8 response by 85%. nih.gov

One of the proposed mechanisms for the anti-inflammatory action of nicotinamide involves the inhibition of the transcription factor nuclear factor-kappa B (NF-κB). nih.govrsc.org NF-κB is a critical regulator of the gene expression of many pro-inflammatory mediators. rsc.org Nicotinamide has been observed to effectively attenuate the activation of NF-κB, thereby reducing the downstream inflammatory cascade. nih.gov This inhibition of NF-κB translocation and binding activity has been linked to a reduction in the synthesis of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in various cell types. nih.gov

Furthermore, the benzamide (B126) functional group, which forms the other key part of this compound, is present in a number of compounds known for their anti-inflammatory effects. Many benzamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in inflammatory processes. nih.gov The development of selective COX-2 inhibitors containing benzamide structures highlights the potential of this moiety to contribute to anti-inflammatory activity. nih.gov For example, a series of N-2-(phenylamino) benzamide derivatives have been designed as dual inhibitors of COX-2 and topoisomerase I, demonstrating that the benzamide scaffold can be effectively utilized to target inflammatory enzymes. nih.gov

The anti-inflammatory potential of compounds containing a benzoylamino-phenyl group has also been explored. Research on 6-(benzoylamino)benzoxaborole analogs has shown their ability to inhibit the production of TNF-α, IL-1β, and IL-6 from lipopolysaccharide-stimulated peripheral blood mononuclear cells. researchgate.net One particular compound from this series demonstrated potent activity against all three cytokines with IC50 values ranging from 0.19 to 0.50 μM. researchgate.net This indicates that the benzoylamino moiety can be a key pharmacophore in the design of novel anti-inflammatory agents.

Given the combined presence of the nicotinamide and benzoylamino-phenyl moieties, it is plausible that this compound and its derivatives could exert a multi-faceted anti-inflammatory effect. This could involve the simultaneous modulation of the NF-κB signaling pathway, driven by the nicotinamide component, and the inhibition of COX enzymes, influenced by the benzamide structure. The interplay between these two functionalities may lead to a synergistic or enhanced anti-inflammatory response compared to either component alone.

Table 1: Inhibitory Effects of Nicotinamide on Pro-Inflammatory Cytokine Production

CytokineCell TypeStimulantNicotinamide Concentration% InhibitionReference
TNF-αHuman Whole BloodEndotoxin (1 ng/ml)40 mmol/l>95% nih.gov
IL-6Human Whole BloodEndotoxin (1 ng/ml)40 mmol/l>95% nih.gov
IL-1βHuman Whole BloodEndotoxin (1 ng/ml)40 mmol/l>95% nih.gov
IL-8Human Whole BloodEndotoxin (1 ng/ml)40 mmol/l85% nih.gov
TNF-αRAW 264.7 CellsLipopolysaccharide-Significant Inhibition nih.gov
IL-6RAW 264.7 CellsLipopolysaccharide-Significant Inhibition nih.gov

Table 2: Anti-Inflammatory Activity of Benzamide and Nicotinamide Derivatives

Compound/Derivative ClassTargetActivityIC50 / % InhibitionReference
6-(benzoylamino)benzoxaborole analog (1q)TNF-α, IL-1β, IL-6Inhibition0.19 - 0.50 μM researchgate.net
N-2-(phenylamino) benzamide derivativesCOX-2Inhibition- nih.gov
N-benzoylamino-1,2,3,6-tetrahydropyridine analogsCarrageenan-induced paw edemaInhibitionSignificant nih.gov
N-(4-acetylphenyl)nicotinamide derivative (Compound 10)TNF-αReduction84.5% nih.gov
N-(4-acetylphenyl)nicotinamide derivative (Compound 7)IL-6Reduction88.4% nih.gov

Structure Activity Relationship Sar Studies on N 4 Benzoylamino Phenyl Nicotinamide and Its Structural Analogs

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The versatility of the N-[4-(benzoylamino)phenyl]nicotinamide scaffold allows for its interaction with a wide array of biological targets. The specific arrangement and nature of its constituent parts—the nicotinamide (B372718) ring, the central aniline, the amide linker, and the terminal benzoyl group—can be systematically modified to tune its activity towards different enzymes and receptors.

SAR for VEGFR-2 Inhibitory Activity

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, making it a prime target for anticancer therapies. Several studies have designed nicotinamide-based derivatives as potent VEGFR-2 inhibitors.

The fundamental pharmacophore for VEGFR-2 inhibition by this class of compounds consists of three main features. researchgate.net First, a heteroaromatic ring, such as the pyridine (B92270) moiety of the nicotinamide, is essential to occupy the ATP binding pocket in the hinge region of the enzyme, often forming a critical hydrogen bond with the Cys919 residue. nih.gov Second, a linker group, such as the central phenyl ring, spans the distance to the DFG (Asp-Phe-Gly) motif. researchgate.net Third, a terminal, often substituted, phenyl ring occupies an allosteric lipophilic pocket. researchgate.net

A hydrogen-bonding moiety, such as a hydrazone group introduced in certain analogs, can significantly enhance binding with the DFG domain. nih.gov For instance, the replacement of a carbonyl group with a hydrazone linker in nicotinamide derivatives has proven to be a successful strategy. nih.gov

In one study, a designed analog, (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, demonstrated potent VEGFR-2 inhibition with an IC₅₀ value of 51 nM. nih.gov Another series of nicotinamide derivatives with a hydrazone linker showed IC₅₀ values ranging from 77.02 nM to 172.3 nM. nih.gov

Detailed findings are presented in the table below:

Compound NameModification from Core ScaffoldVEGFR-2 IC₅₀ (nM)
(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideIntroduction of a benzamidobenzoyl-hydrazono-ethyl group on the central phenyl ring.51 nih.gov
N-(4-(2-(4-chlorobenzylidene)hydrazine-1-carbonyl)phenyl)nicotinamideReplacement of the benzoylamino group with a 4-chlorobenzylidene-hydrazinocarbonyl moiety.77.02 nih.gov
N-(4-(2-(4-methoxybenzylidene)hydrazine-1-carbonyl)phenyl)nicotinamideReplacement of the benzoylamino group with a 4-methoxybenzylidene-hydrazinocarbonyl moiety.83.41 nih.gov
N-(4-(2-(4-(dimethylamino)benzylidene)hydrazine-1-carbonyl)phenyl)nicotinamideReplacement of the benzoylamino group with a 4-(dimethylamino)benzylidene-hydrazinocarbonyl.172.3 nih.gov

SAR for Aldose Reductase Inhibition

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia and contributes to diabetic complications. While direct SAR studies on this compound for ALR2 inhibition are not extensively documented, research on structurally related analogs provides valuable insights.

A series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids demonstrated significantly greater inhibitory activity against rat lens aldose reductase than their corresponding N-(phenylsulfonyl)amino acids. nih.gov This suggests that the 4-benzoylamino-phenyl moiety is a key contributor to enhanced potency. nih.gov The increased activity is attributed to interactions with multiple sites on the ALR2 enzyme. nih.gov These compounds were also found to be highly selective for ALR2 over aldehyde reductase (ALR1). nih.gov

The general pharmacophore for many aldose reductase inhibitors (ARIs) includes a cyclic imide, carboxylic acid, or tetrazole head group that interacts with the enzyme's anionic binding site. The main body of the inhibitor then occupies a hydrophobic pocket. The benzoylamino-phenyl portion of the compounds in the study appears to fulfill this latter role effectively.

Compound NameKey Structural FeatureTargetFinding
N-[[(4-benzoylamino)phenyl]sulfonyl]glycineSulfonyl-glycine attached to the 4-benzoylamino-phenyl coreAldose Reductase (ALR2)Significantly more inhibitory than the corresponding N-(phenylsulfonyl)amino acid. nih.gov
N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids (general)Sulfonyl-amino acid attached to the 4-benzoylamino-phenyl coreAldose Reductase (ALR2)Increased inhibitory activity results from interaction with multiple sites on ALR2. nih.gov

SAR for Gastric H+/K+-ATPase Inhibition

The gastric H+/K+-ATPase, or proton pump, is the enzyme responsible for gastric acid secretion. Inhibitors of this enzyme are used to treat acid-related disorders.

Currently, there is a lack of published scientific literature detailing the structure-activity relationships of this compound or its direct structural analogs as inhibitors of gastric H+/K+-ATPase. Research in this area has predominantly focused on other chemical scaffolds. For example, nicotinamide derivatives with a 2-sulfinyl group have been synthesized and shown to possess potent inhibitory activity, with one analog demonstrating activity superior to omeprazole (B731). auhs.edu However, these compounds belong to a distinct structural class from the this compound scaffold. The dominant class of proton pump inhibitors consists of substituted benzimidazoles, such as omeprazole and lansoprazole. mdpi.com

SAR for Androgen Receptor Antagonism

The androgen receptor (AR) is a critical target in the treatment of prostate cancer. While direct SAR data for this compound is limited, studies on other nicotinamide-based AR antagonists provide a framework for understanding the required pharmacophoric features.

Systematic SAR studies on a series of nicotinamides based on the lead compound DIMN (6-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide) have elucidated key requirements for potent antagonism. nih.gov These studies suggest that a bulky, hydrophobic moiety is required at one end of the molecule. The nicotinamide core itself is crucial, as its replacement with a terephthalamide (B1206420) resulted in a significant loss of activity.

For potent antagonism, an extended linear scaffold is preferred. Modifications to the terminal isoquinoline (B145761) ring of the lead compound showed that sterically bulky alkoxy groups were effective in displacing helix 12 (H12) of the AR ligand-binding domain, a key interaction for achieving antagonism. nih.gov These optimized derivatives were shown to interfere with the nuclear translocation of the AR.

Compound SeriesKey Structural Feature / ModificationAndrogen Receptor Antagonism Finding
Nicotinamides based on DIMN scaffoldExtended linear scaffold with a bulky hydrophobic group.Optimized derivatives with bulky alkoxy groups on the isoquinoline end are potent AR antagonists. nih.gov
Analogs with modified coreReplacement of the nicotinamide core with terephthalamide.Resulted in a significant loss of antiandrogenic activity.
Analogs lacking the bulky isoquinoline groupRemoval of the bulky amine group from the lead scaffold.Activity was markedly diminished, highlighting the need for a bulky hydrophobic moiety.

SAR for Nav1.1 Activation

The voltage-gated sodium channel Nav1.1 is genetically linked to Dravet syndrome, and activators of this channel are of therapeutic interest. Research starting from a high-throughput screening hit led to the identification of potent nicotinamide-based Nav1.1 activators.

In this class of compounds, the core structure is a 4-phenyl-2-(pyrrolidinyl)nicotinamide. The SAR studies indicated that the nicotinamide moiety is a key component for activity. The substitution pattern on the 4-phenyl ring and the nature of the group at the 2-position of the pyridine ring are critical for potency and selectivity. The lead compound from this series, a 4-phenyl-2-(pyrrolidinyl)nicotinamide derivative, was found to increase the decay time constant of Nav1.1 currents at a concentration of 0.03 μM and showed significant selectivity against other sodium channel subtypes (Nav1.2, Nav1.5, and Nav1.6).

CompoundKey Structural FeaturesNav1.1 Activity
4-phenyl-2-(pyrrolidinyl)nicotinamide derivative (Compound 4 in study)Nicotinamide core with a pyrrolidinyl group at position 2 and a phenyl group at position 4.Increases decay time constant of Nav1.1 currents at 0.03 μM with good selectivity over Nav1.2, Nav1.5, and Nav1.6.

SAR in Anticholinesterase Activity

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease. The benzanilide (B160483) and nicotinamide scaffolds have been explored for this activity.

Studies on related benzamide (B126) derivatives have provided insights into the SAR for cholinesterase inhibition. For a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, the substitution pattern on the terminal phenyl ring of the amide was found to be critical for activity and selectivity. A 2-methoxy substituent led to the most potent BChE inhibitor in the series, while a 2-(trifluoromethoxy)phenyl group yielded the best AChE inhibitor. This suggests that electronic and steric properties at this position modulate the interaction with the active sites of the two different enzymes.

In another series based on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, rigidifying the structure by incorporating the benzoylamino moiety into an isoindolinone or indanone system led to more potent AChE inhibitors. nih.gov This highlights the importance of conformational constraint in achieving high affinity for the enzyme's active site.

Compound NameModification from Core ScaffoldTargetIC₅₀ (µM)
Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate2-hydroxybenzanilide core with a 2-methoxy substituent on the N-phenyl ring.BChE22.23
Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate2-hydroxybenzanilide core with a 2-(trifluoromethoxy) substituent on the N-phenyl ring.AChE36.05
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020)A rigid indanone analog of a benzoylamino-piperidine derivative.AChE0.0057 nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Therapeutic Avenues

The structural backbone of N-[4-(benzoylamino)phenyl]nicotinamide, which integrates a nicotinamide (B372718) moiety, suggests a spectrum of potential therapeutic applications. Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govmdpi.com NAD+ is a critical player in a myriad of cellular processes, including energy metabolism, DNA repair, and cellular signaling. nih.govmdpi.com Consequently, compounds that modulate NAD+ levels or interact with NAD+-dependent enzymes are of significant therapeutic interest.

Future research should systematically explore the potential of this compound across various disease contexts. Given the established roles of nicotinamide in dermatology and cancer, these areas represent logical starting points. mdpi.comnih.gov For instance, its efficacy could be evaluated in models of skin inflammation, such as atopic dermatitis or rosacea, where nicotinamide has shown promise. nih.govijdvl.com Furthermore, its potential as an anticancer agent warrants investigation, particularly in the context of non-melanoma skin cancers where nicotinamide has demonstrated chemopreventive effects. mdpi.comnih.gov

Beyond these established areas, the therapeutic potential of this compound could extend to neurodegenerative disorders and metabolic diseases. ebi.ac.uk The neuroprotective effects of nicotinamide suggest that this derivative could be explored in models of neurodegeneration. ebi.ac.uk Similarly, given the central role of NAD+ in metabolism, the compound's impact on metabolic pathways could be investigated in the context of diseases like diabetes.

A summary of potential therapeutic avenues is presented in the table below:

Therapeutic AreaRationale
Dermatology Based on the known anti-inflammatory and skin barrier-enhancing properties of nicotinamide. nih.govijdvl.com
Oncology Potential for chemoprevention and as an adjunct to cancer therapy, leveraging the role of NAD+ in DNA repair and cellular stress responses. mdpi.com
Neurodegeneration Exploration of neuroprotective effects, a known attribute of nicotinamide. ebi.ac.uk
Metabolic Diseases Investigation of its role in metabolic regulation due to the central function of NAD+ in cellular metabolism.

Strategies for Lead Optimization and Derivatization

Once a lead compound like this compound is identified, lead optimization becomes a critical step in the drug discovery pipeline. patsnap.com This process aims to enhance the compound's desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing any undesirable effects. patsnap.com A systematic approach to the derivatization of this compound is essential for achieving these goals.

Structure-activity relationship (SAR) studies will be fundamental to this process. patsnap.com These studies involve the synthesis of a series of derivatives where specific parts of the molecule are systematically modified, and the resulting changes in biological activity are measured. For this compound, modifications could be made to the benzoyl ring, the phenyl ring, and the nicotinamide moiety. For example, the introduction of different substituents on the benzoyl and phenyl rings could modulate the compound's electronic and steric properties, potentially leading to improved interactions with its biological target.

Derivatization strategies can also be employed to improve the compound's pharmacokinetic properties. For instance, the introduction of polar groups could enhance aqueous solubility, while the modification of metabolically labile sites could improve metabolic stability. The use of different derivatization reagents, such as dansyl chloride or benzoyl chloride, can be explored to create a diverse library of analogs for screening. nih.gov

The following table outlines potential derivatization strategies for this compound:

Molecular ScaffoldPotential ModificationsDesired Outcome
Benzoyl Ring Introduction of electron-donating or electron-withdrawing groups.Enhanced target binding and selectivity.
Phenyl Ring Substitution at various positions to explore steric and electronic effects.Improved potency and pharmacokinetic properties.
Nicotinamide Moiety Modification of the pyridine (B92270) ring or the amide linker.Modulation of NAD+ pathway interactions and metabolic stability.

Development of Advanced in vitro and in vivo Models for Comprehensive Evaluation

A thorough evaluation of this compound and its derivatives necessitates the use of a tiered approach involving both in vitro and in vivo models. These models are crucial for understanding the compound's mechanism of action, efficacy, and potential for translation to a clinical setting.

In vitro studies provide the initial assessment of a compound's biological activity. For this compound, this would involve a battery of cell-based assays. For example, if exploring its anticancer potential, a panel of cancer cell lines representing different tumor types would be used to determine its cytotoxic or cytostatic effects. researchgate.net To investigate its anti-inflammatory properties, cell culture models that measure the production of inflammatory mediators would be employed. ijdvl.com

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the compound's efficacy and safety in a whole organism. The choice of animal model will depend on the therapeutic area being investigated. For instance, to assess its potential in dermatology, a murine model of subcutaneous melanoma could be utilized. nih.gov For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of the human disease would be appropriate. These in vivo studies allow for the assessment of the compound's pharmacokinetic and pharmacodynamic properties in a more complex biological system.

Bioinformatic and Chemoinformatic Approaches for Compound Design

In the modern era of drug discovery, computational approaches play an indispensable role in the design and optimization of new therapeutic agents. patsnap.com Bioinformatic and chemoinformatic tools can be leveraged to accelerate the development of this compound and its derivatives.

Molecular docking studies can be used to predict the binding mode of this compound to its potential biological targets. researchgate.netmdpi.com By understanding how the compound interacts with its target at the atomic level, researchers can design modifications that are more likely to enhance binding affinity and selectivity. For example, if the target is a specific enzyme, docking simulations can guide the design of derivatives that form additional hydrogen bonds or hydrophobic interactions with the active site. nih.gov

Quantitative structure-activity relationship (QSAR) modeling is another powerful computational tool that can be applied to the lead optimization process. patsnap.com QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for experimental testing.

Addressing Unelucidated Molecular Mechanisms

While the presence of the nicotinamide moiety in this compound provides a strong rationale for its potential biological activities, the precise molecular mechanisms underlying its effects remain to be elucidated. nih.gov A key area of future research will be to unravel the specific cellular pathways and molecular targets that are modulated by this compound.

One important avenue of investigation will be to determine if this compound directly interacts with enzymes involved in NAD+ metabolism, such as nicotinamide N-methyltransferase (NNMT) or nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT). nih.govnih.gov Inhibition or activation of these enzymes could have profound effects on cellular NAD+ levels and downstream signaling pathways.

Q & A

Basic Research Questions

Q. What validated in vitro assays are recommended for evaluating the aldose reductase inhibitory activity of N-[4-(benzoylamino)phenyl]nicotinamide?

  • Methodological Answer : Use recombinant aldose reductase enzyme assays with spectrophotometric monitoring of NADPH oxidation rates. IC₅₀ values should be calculated using dose-response curves, validated against positive controls like sorbinil. Ensure standardized buffer conditions (pH 6.2–7.0) and substrate concentrations (e.g., DL-glyceraldehyde) to minimize variability .

Q. How can prodrug strategies be systematically designed to improve ocular bioavailability of This compound?

  • Methodological Answer : Introduce hydrolyzable moieties (e.g., ester or glycoside groups) to enhance corneal permeability. Evaluate prodrug hydrolysis kinetics in ocular tissues (e.g., iris-ciliary body homogenates) and permeability using in vitro models like rabbit corneal epithelial cell monolayers. Prioritize derivatives with rapid enzymatic conversion to the parent compound in target tissues .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC₅₀ values for aldose reductase inhibition across different experimental models?

  • Methodological Answer : Compare assay parameters such as enzyme sources (recombinant vs. tissue-extracted), cofactor availability (NADPH), and solubility enhancers (DMSO concentration). Validate results using orthogonal methods (e.g., fluorescence-based assays) and replicate studies under harmonized conditions to isolate confounding variables .

Q. What pharmacokinetic models are most suitable for predicting retinal distribution of This compound following systemic administration?

  • Methodological Answer : Employ compartmental modeling with intravitreal injection data from primate studies (e.g., rhesus monkeys) to estimate retinal half-life and clearance rates. Correlate with in vitro corneal permeability coefficients (Papp) and plasma protein binding data to refine bioavailability predictions .

Q. What structural modifications optimize the compound’s inhibitory potency in structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with substitutions on the benzoyl (e.g., electron-withdrawing groups) and nicotinamide moieties (e.g., methyl or trifluoromethyl groups). Test inhibitory activity in enzyme assays and correlate with computational docking studies to identify key hydrogen-bonding interactions with aldose reductase’s active site .

Q. How can researchers assess metabolic stability of This compound derivatives in preclinical models?

  • Methodological Answer : Conduct microsomal stability assays (e.g., liver microsomes from rats or humans) to measure half-life (t½) and intrinsic clearance. Use LC-MS/MS to identify major metabolites and prioritize derivatives resistant to oxidative degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.